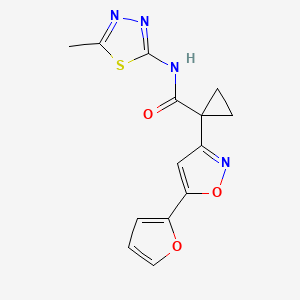
6-Bromo-2-hexyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-hexyne is an organic compound with the molecular formula C6H9Br . It is a derivative of hexyne, a type of alkyne with a triple bond between the second and third carbon atoms in the chain .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-hexyne consists of a six-carbon chain with a triple bond between the second and third carbons and a bromine atom attached to the sixth carbon . The molecule has a molecular weight of 161.040 Da .Physical And Chemical Properties Analysis
6-Bromo-2-hexyne has a density of 1.3±0.1 g/cm³, a boiling point of 164.4±23.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.3 mmHg at 25°C . It has a molar refractivity of 35.6±0.3 cm³ and a molar volume of 124.1±3.0 cm³ .Scientific Research Applications
Asymmetric Synthesis and Chiral Building Blocks
Enantiomerically-enriched reagents derived from 6-bromohex-2-yne play a crucial role in asymmetric synthesis. By introducing chiral substituents, chemists can access enantioenriched compounds. For instance, (E)-2-(6-bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, synthesized from 6-bromohex-2-yne, enables enantioselective transformations .
Photophysical Studies and Fluorescent Probes
6-bromohex-2-yne derivatives can serve as fluorescent probes due to their unique photophysical properties. By attaching fluorophores to the alkyne moiety, scientists study cellular processes, protein interactions, and membrane dynamics.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-bromohex-2-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGQSRAWFLVYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612775.png)

![[2-(Oxan-2-yloxy)cyclopentyl]methanol](/img/structure/B2612779.png)
![3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2612780.png)
![2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2612782.png)
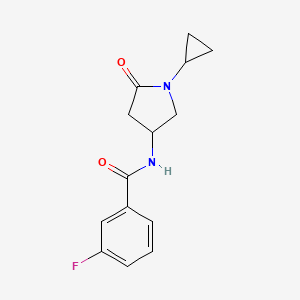

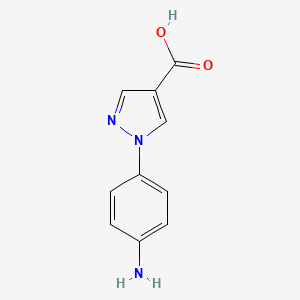
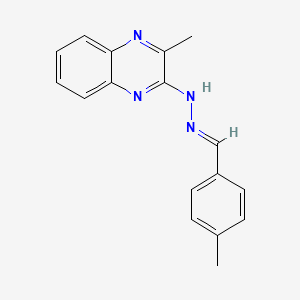
![5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612791.png)

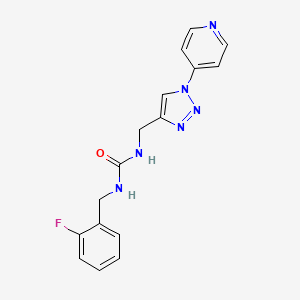
![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2612794.png)
